Maleimide, N-ethyl-2-p-tolyl-
Description
Significance of the Maleimide (B117702) Core in Advanced Organic Synthesis
The maleimide scaffold is a five-membered dicarboximide ring that serves as a versatile and highly reactive building block in modern organic synthesis. Its significance stems from the electron-deficient nature of its carbon-carbon double bond, which makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions. This reactivity allows for the construction of complex molecular architectures and has led to the widespread use of maleimides in the synthesis of a variety of cyclic and heterocyclic compounds.
The maleimide core is a key component in the development of materials with high thermal stability, such as thermosetting resins and high-performance polymers. rsc.org Furthermore, its ability to undergo "click chemistry" type reactions has made it a valuable tool in bioconjugation, medicinal chemistry, and materials science for creating well-defined macromolecular structures. rsc.orgvt.edu
Overview of N-Substituted Maleimides in Chemical Transformations
N-substituted maleimides are derivatives where the nitrogen atom of the maleimide ring is attached to an alkyl or aryl group. The nature of this substituent can significantly influence the reactivity, solubility, and physical properties of the maleimide. researchgate.net These compounds are crucial in a wide array of chemical transformations.
In polymer chemistry, N-substituted maleimides are used as monomers or co-monomers to produce polymers with enhanced thermal and mechanical properties. acs.org Their reactivity also makes them ideal for cross-linking applications and for the surface modification of materials. vt.edu In the realm of medicinal chemistry and bioconjugation, the maleimide group's high reactivity towards thiol groups (present in cysteine residues of proteins) is exploited for the site-specific modification of biomolecules to create antibody-drug conjugates, fluorescently labeled proteins, and other targeted therapeutic agents. vt.edu The synthesis of N-substituted maleimides is typically achieved through the reaction of maleic anhydride (B1165640) with a primary amine to form a maleamic acid, followed by dehydration to yield the corresponding maleimide. acs.org
Due to the lack of specific research data for N-Ethyl-2-p-tolylmaleimide, further detailed sections on its specific research findings and interactive data tables cannot be accurately generated.
Structure
3D Structure
Properties
CAS No. |
15093-84-2 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-3-14-12(15)8-11(13(14)16)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
ZRYPHXKWUAZUCC-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |
Synonyms |
1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl 2 P Tolylmaleimide and Its Derivatives
Conventional Synthetic Routes to Maleimides
The most established and widely used method for synthesizing N-substituted maleimides is a two-step process that begins with a maleic anhydride (B1165640) precursor. researchgate.netorgsyn.orgsigmaaldrich.com
The conventional synthesis of N-substituted maleimides is a two-step process involving the formation of a maleamic acid intermediate, followed by cyclodehydration. orgsyn.org For the specific synthesis of N-ethyl-2-p-tolylmaleimide, this process would commence with 2-p-tolyl-maleic anhydride.
The first step is the amidation reaction. Here, the maleic anhydride derivative reacts with a primary amine, in this case, ethylamine. youtube.comyoutube.com The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. youtube.com This leads to the opening of the anhydride ring and the formation of the corresponding N-substituted maleamic acid, which is N-ethyl-2-p-tolyl-maleamic acid. chemguide.co.uk This initial reaction is typically rapid and can be performed at room temperature in a suitable solvent like ether. orgsyn.org
The second step is the crucial ring-closure, or cyclodehydration, of the maleamic acid to form the imide. orgsyn.org This step generally requires heating and the use of a dehydrating agent to remove the water molecule formed during the ring closure. A common and effective method involves heating the maleamic acid in acetic anhydride with a catalyst such as sodium acetate. orgsyn.org Alternative dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be employed. orgsyn.org The choice of dehydrating agent and reaction conditions can influence the yield and purity of the final maleimide (B117702) product.
Table 1: Conventional Amidation-Dehydration Reaction Conditions
This table summarizes typical conditions for the synthesis of N-aryl maleimides via the amidation-dehydration pathway, which are applicable to the synthesis of N-ethyl-2-p-tolylmaleimide.
| Step | Reagents | Catalyst | Solvent | Temperature | Findings | Citations |
| Amidation | Maleic Anhydride, Primary Amine (e.g., Aniline) | - | Ethyl Ether | Room Temp. | Forms a thick suspension of the maleanilic acid intermediate in high yield (97-98%). | orgsyn.org |
| Dehydration | Maleanilic Acid, Acetic Anhydride | Sodium Acetate | Acetic Anhydride | Steam Bath | Yields crude N-phenylmaleimide in 75-80% after heating and precipitation in ice water. | orgsyn.org |
| Dehydration | N-substituted maleamic acids | N,N′-dicyclohexylcarbodiimide (DCC) | - | - | DCC is an alternative dehydrating agent for the ring-closure step. | orgsyn.org |
Modern and Catalytic Approaches for N-Aryl Maleimides
In recent years, more advanced and efficient catalytic methods have been developed for the synthesis of maleimides. These modern approaches offer advantages in terms of substrate scope, reaction efficiency, and the ability to construct complex, polysubstituted maleimides.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful strategy for the derivatization and conjugation of maleimides. nih.govresearchgate.net This method is not for the primary synthesis of the maleimide ring itself but is used to attach a pre-formed maleimide to other molecules, creating complex bioconjugates or functional materials. researchgate.netgoogle.com
The reaction involves the highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) source, to form a stable 1,4-disubstituted triazole linkage. researchgate.netlibretexts.org To apply this to N-ethyl-2-p-tolylmaleimide, one would need to start with a version of the molecule that has been functionalized with either an alkyne or an azide group. This functionalized maleimide can then be "clicked" onto a peptide, oligonucleotide, or other molecule bearing the complementary functional group. researchgate.netnih.gov The CuAAC reaction is valued for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it superior to many traditional conjugation methods. nih.govresearchgate.net
Table 2: CuAAC Reaction for Maleimide Conjugation
This table outlines typical components and conditions for conjugating molecules to maleimides using CuAAC click chemistry.
| Component | Description | Findings | Citations |
| Maleimide | Functionalized with a terminal alkyne or an azide group. | The maleimide is pre-formed and serves as a building block for conjugation. | researchgate.net |
| Substrate | Molecule to be conjugated (e.g., peptide, oligonucleotide) bearing the complementary functional group (azide or alkyne). | The reaction is bio-orthogonal, as alkyne and azide groups are generally absent in natural systems. | nih.govresearchgate.net |
| Catalyst | Copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, or used with a stabilizing ligand. | The use of a copper catalyst ensures the specific formation of the 1,4-isomer of the triazole product. | libretexts.org |
| Conditions | Typically performed in aqueous or mixed solvent systems at or near room temperature. | Reactions are often complete within 30 minutes to 4 hours, yielding highly pure conjugates with minimal workup. | nih.govresearchgate.net |
A significant modern advancement in the synthesis of polysubstituted maleimides is the palladium-catalyzed oxidative carbonylation of alkynes and amines. dokumen.pubresearch-solution.com This method allows for the direct construction of the maleimide ring from simple, readily available starting materials in a single, efficient step. dokumen.pubcnr.it
To synthesize N-ethyl-2-p-tolylmaleimide via this route, one would react p-tolylacetylene with ethylamine under a carbon monoxide atmosphere. The reaction is facilitated by a palladium catalyst, such as palladium chloride (PdCl₂), and uses air as an environmentally friendly, green terminal oxidant. dokumen.pubcnr.it This approach avoids the need for pre-synthesized and potentially unstable anhydride precursors. A key advantage of this methodology is its broad substrate scope, providing access to a wide variety of maleimides in good to high yields (63-95%). dokumen.pubresearch-solution.comcnr.it The reaction proceeds without the need for expensive ligands or additives, making it an attractive and economical alternative to conventional methods. dokumen.pubcnr.it
Table 3: Palladium-Catalyzed Oxidative Carbonylation for Maleimide Synthesis
This table details typical parameters for the one-pot synthesis of polysubstituted maleimides.
| Component | Example | Role | Findings | Citations |
| Alkyne | p-Tolylacetylene | Provides the carbon backbone for the maleimide ring. | The reaction accommodates a broad range of substituted alkynes. | dokumen.pubcnr.it |
| Amine | Ethylamine | Source of the N-substituent. | A variety of primary amines can be used to generate diverse N-substituted maleimides. | dokumen.pubcnr.it |
| Carbonyl Source | Carbon Monoxide (CO) | Incorporates the two carbonyl groups into the maleimide ring. | The reaction is a type of carbonylation, a key process in industrial chemistry. | wikipedia.orgnih.gov |
| Catalyst | Palladium Chloride (PdCl₂) | Facilitates the cyclization and carbonylation process. | The reaction is notable for being ligand-free, simplifying the catalytic system. | dokumen.pubcnr.it |
| Oxidant | Air (O₂) | Regenerates the active Pd(II) catalyst. | Using air as the oxidant makes the process "green" and avoids stoichiometric, less environmentally friendly oxidants. | dokumen.pubresearch-solution.comcnr.it |
| Solvent | Toluene | Reaction medium. | The reaction is typically run at elevated temperatures (e.g., 120 °C). | cnr.it |
Advanced Reactivity and Reaction Mechanisms of N Ethyl 2 P Tolylmaleimide
Nucleophilic Addition Reactions
N-Ethyl-2-p-tolylmaleimide, like other maleimide (B117702) derivatives, is characterized by an electron-deficient carbon-carbon double bond, making it a potent electrophile and an excellent substrate for nucleophilic addition reactions. The primary mechanism through which it reacts is the Michael addition, a conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system. This reactivity is central to its utility in chemical synthesis and bioconjugation.
The Michael addition to N-ethyl-2-p-tolylmaleimide involves the attack of a soft nucleophile on one of the sp²-hybridized carbon atoms of the maleimide ring's double bond. The presence of the electron-withdrawing imide functionality polarizes the double bond, rendering it highly susceptible to this type of nucleophilic attack.
The reaction between N-aryl maleimides and enaminones serves as a key method for synthesizing succinimide-containing enaminone derivatives. scielo.brscispace.comresearchgate.net Studies on the analogous compound, N-(p-tolyl)-maleimide, demonstrate that it reacts smoothly with various enaminones in refluxing benzene (B151609) to yield 1:1 adducts in moderate to good yields. scielo.brscispace.comresearchgate.net The resulting products are stable, crystalline solids. scielo.brscispace.com This transformation proceeds via a Michael-type addition where the enaminone acts as the nucleophile. scielo.br
The formation of these succinimide-enaminone adducts can be visualized as the reaction of the enaminone's α-carbon (Cα) at the electrophilic C-3 position of the maleimide ring, which is then followed by a proton transfer to complete the succinimide structure. scielo.br
Table 1: Synthesis of Succinimide-Enaminone Derivatives via Michael Addition
| Enaminone Reactant | Maleimide Reactant | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Ethyl (Z)-3-amino-2-butenoate | N-(p-tolyl)-maleimide | Succinimide-enaminone 8a | 63% | 154-156 |
| Ethyl 2-(Z)-1-methyl-3-oxo-1-butenylaminoacetate | N-(p-tolyl)-maleimide | Succinimide-enaminone 8b | 51% | 127-130 |
| Ethyl (Z)-3-benzylamino-2-butenoate | N-(p-tolyl)-maleimide | Succinimide-enaminone 8c | 79% | 108-110 |
Data derived from studies on N-(p-tolyl)-maleimide, a structurally similar compound. scielo.brscispace.com
Michael Addition Chemistry
Reaction with Enaminones: Formation of Succinimide-Containing Adducts
Regiochemical Analysis via Frontier Molecular Orbital Theory
To understand the regiochemistry of the reaction between maleimides and enaminones, a frontier molecular orbital (FMO) treatment combined with the hardness-softness concept can be employed. scielo.br The regiochemistry of these adducts has been rationalized by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) of the enaminone and the Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide. scielo.brscispace.com
The reaction is controlled by the HOMO(enaminone)-LUMO(maleimide) energy gap. Calculations show that the largest orbital coefficient in the HOMO of the enaminone is located at the α-carbon, identifying it as the primary nucleophilic site. Correspondingly, the largest coefficient in the LUMO of the N-aryl maleimide is at the C3 carbon of the maleimide ring, marking it as the most electrophilic center. The interaction between these specific orbitals dictates the regioselective formation of the C-C bond, leading to the observed succinimide-enaminone products. scielo.br
Structural Elucidation of Succinimide-Enaminone Derivatives
The structures of the resulting succinimide-enaminone adducts are confirmed through various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR, as well as mass spectrometry. scielo.brscispace.com For unambiguous structural determination, single-crystal X-ray diffraction is utilized. scispace.com
The reaction of maleimides with thiol-containing nucleophiles (mercaptans) is a cornerstone of bioconjugation chemistry. This reaction is highly efficient and proceeds under mild conditions, typically at a pH around 7. nih.gov Derivatization with maleimides like N-ethylmaleimide is commonly used to protect thiols from oxidation during analysis. nih.gov The reaction involves the Michael addition of the thiolate anion to the electron-deficient double bond of the maleimide ring, forming a stable carbon-sulfur bond.
Addition of Thiol-Containing Nucleophiles
Regioselectivity in Michael Additions with Mercaptans
The Michael addition of a mercaptan to N-ethyl-2-p-tolylmaleimide is highly regioselective. The nucleophilic sulfur atom of the thiol will preferentially attack one of the two carbons of the double bond. In an unsubstituted maleimide, these two carbons are equivalent. However, in a substituted maleimide like N-ethyl-2-p-tolylmaleimide, the electronic and steric effects of the p-tolyl group at the C2 position influence the regioselectivity.
The electron-donating nature of the p-tolyl group slightly deactivates the adjacent C2 carbon towards nucleophilic attack. Conversely, the C3 carbon remains highly electrophilic due to the influence of the adjacent carbonyl group. Consequently, the thiol nucleophile will selectively attack the C3 position. This results in the formation of a single regioisomer, the 3-thio-substituted succinimide derivative, as the major product. This high degree of regioselectivity is a key feature of the thiol-maleimide reaction, making it a reliable and predictable method for chemical modification.
Formation of Thiobis(pyrrolidine-2,5-diones)
The reaction of N-substituted maleimides with sulfur-containing nucleophiles can lead to a variety of products, contingent on the reaction conditions. One such transformation is the formation of 3,3′-thiobis(pyrrolidine-2,5-diones). In the case of N-ethyl-2-p-tolylmaleimide, this reaction would proceed through the interaction with a sulfur source, such as thioacetamide, particularly under acidic conditions.
When N-arylmaleimides are treated with thioacetamide in refluxing acetic acid, 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) are isolated as the major products nih.gov. This process is believed to occur via an alternative pathway involving the hydrolysis of an S-alkylthioacetamide intermediate in the acidic medium. This hydrolysis generates a 3-mercapto-1-arylpyrrolidine-2,5-dione, which then undergoes a Michael addition to a second molecule of the N-arylmaleimide to form the final thiobis compound nih.gov.
For N-ethyl-2-p-tolylmaleimide, the analogous product, 3,3'-thiobis(1-ethyl-2-p-tolylpyrrolidine-2,5-dione), would be expected under similar conditions. The reaction likely proceeds as follows:
Protonation of the thioacetamide and subsequent attack by the maleimide.
Hydrolysis of the intermediate to form 1-ethyl-3-mercapto-2-p-tolylpyrrolidine-2,5-dione.
Michael addition of the mercapto-pyrrolidine-2,5-dione to a second molecule of N-ethyl-2-p-tolylmaleimide.
The reaction conditions play a crucial role in directing the outcome. While refluxing in acetic acid favors the formation of the thiobis adduct, milder conditions can lead to different heterocyclic products nih.gov.
Michael Additions in Polymer Curing Processes
The maleimide group is an excellent Michael acceptor, a characteristic that is extensively utilized in polymer chemistry for crosslinking and curing processes. The electron-deficient double bond of N-ethyl-2-p-tolylmaleimide readily reacts with nucleophiles such as thiols (thia-Michael addition) and amines (aza-Michael addition) in a conjugate addition manner. These reactions are often referred to as "click" reactions due to their high efficiency, selectivity, and mild reaction conditions mdpi.comnih.gov.
In polymer curing, multifunctional maleimides are reacted with multifunctional thiols or amines to form crosslinked polymer networks. The thiol-maleimide Michael addition is particularly prominent in the formation of biocompatible hydrogels for applications in tissue engineering and drug delivery nih.govnih.govmdpi.com. The reaction is base-catalyzed, where a base deprotonates the thiol to a more nucleophilic thiolate, which then attacks the maleimide double bond mdpi.com.
The kinetics of the thiol-maleimide reaction are generally very fast, which can sometimes lead to heterogeneous network formation nih.govnih.gov. The reaction rate is influenced by several factors:
pH of the medium: Higher pH leads to a higher concentration of thiolate anions and thus a faster reaction rate.
pKa of the thiol: Thiols with lower pKa are more readily deprotonated and react faster.
Solvent: The polarity of the solvent can influence the reaction kinetics.
Catalyst: While the reaction can proceed without a catalyst, bases like tertiary amines are often used to accelerate the process . Phosphines have also been shown to be highly effective catalysts .
The aza-Michael addition of amines to maleimides is another important curing reaction cmu.edu. Primary and secondary amines can add to the maleimide double bond. In the case of primary amines, a double addition can occur if the stoichiometry is not controlled. These reactions are fundamental in the curing of bismaleimide resins with aromatic amines, leading to high-performance thermosetting polymers with excellent thermal stability cmu.edu.
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| pH | Higher pH increases the rate | Increases the concentration of the more nucleophilic thiolate/deprotonated amine. |
| Nucleophile pKa | Lower pKa of the thiol increases the rate | Easier deprotonation to the active nucleophile. |
| Catalyst | Bases (amines, phosphines) increase the rate | Facilitates the formation of the active nucleophile. |
| Solvent Polarity | Can affect reaction rates | Influences the stability of charged intermediates and transition states. |
Aza-Morita–Baylis–Hillman (Aza-MBH) Reactions with Azodicarboxylates
The aza-Morita–Baylis–Hillman (aza-MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an imine, catalyzed by a nucleophile, typically a tertiary amine or phosphine escholarship.org. A variation of this reaction employs azodicarboxylates as the electrophilic component instead of imines. N-substituted maleimides, including N-ethyl-2-p-tolylmaleimide, serve as effective activated alkenes in this transformation.
The reaction of a maleimide with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a Lewis base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), yields the corresponding hydrazine-substituted pyrrolidinone as the aza-MBH adduct mdpi.comnih.govmdpi.com. This reaction provides a direct route to highly functionalized pyrrolidinone structures.
The reaction is often carried out under neat (solvent-free) conditions at elevated temperatures, which aligns with the principles of green chemistry by reducing solvent waste mdpi.comnih.govmdpi.com.
Mechanistic Investigations of Aza-MBH Adduct Formation
The mechanism of the aza-MBH reaction is a subject of detailed study. It is generally accepted to proceed through the following steps cmu.eduescholarship.orgresearchgate.net:
Nucleophilic Attack: The Lewis base catalyst (e.g., DABCO) adds to the β-position of the maleimide (the Michael acceptor) to form a zwitterionic enolate intermediate.
Aldol-type Addition: The zwitterionic intermediate attacks the electrophilic nitrogen atom of the azodicarboxylate, forming a new carbon-nitrogen bond and a second zwitterionic intermediate.
Proton Transfer and Elimination: A proton transfer, often considered the rate-determining step, followed by the elimination of the catalyst, leads to the final aza-MBH adduct.
Kinetic studies have shown that the reaction order with respect to the reactants and catalyst can vary depending on the specific substrates and conditions cmu.eduescholarship.org. For some aza-MBH reactions, the presence of a Brønsted acid co-catalyst can accelerate the proton transfer and elimination step, thereby altering the rate-determining step escholarship.org.
Influence of Lewis Bases and Solvent Systems
The choice of the Lewis base catalyst and the solvent system has a significant impact on the outcome of the aza-MBH reaction.
Lewis Bases: A variety of Lewis bases can be employed, with tertiary amines (e.g., DABCO, triethylamine) and phosphines (e.g., triphenylphosphine) being the most common. The nucleophilicity and basicity of the catalyst influence its effectiveness. For the reaction of maleimides with azodicarboxylates, DABCO has been found to be an efficient catalyst mdpi.comnih.govmdpi.com.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DABCO | Neat | 70 | 2 | 85 |
| DMAP | Neat | 70 | 4 | 72 |
| Pyridine | Neat | 70 | 12 | Trace |
| DABCO | CH2Cl2 | Reflux | 24 | 40 |
| DABCO | Toluene | Reflux | 24 | 35 |
Data adapted from studies on N-methylmaleimide, expected to be comparable for N-ethyl-2-p-tolylmaleimide.
Reactions with Thioacetamide: Pathways to Fused Heterocycles
The reaction of N-substituted maleimides with thioacetamide is a versatile method for the synthesis of complex heterocyclic structures. Depending on the reaction conditions, this reaction can yield different products, including epithiopyrrolo[3,4-c]pyridines, pyrrolo[3,4-c]pyridines, and thiobis(pyrrolidine-2,5-diones) nih.gov. In all these transformations, two molecules of the maleimide are involved in the reaction with one molecule of thioacetamide nih.gov.
Formation of Epithiopyrrolo[3,4-c]pyridines and Pyrrolo[3,4-c]pyridines
When an N-arylmaleimide is reacted with thioacetamide in dioxane at a moderate temperature (e.g., 50 °C), the formation of an epithiopyrrolo[3,4-c]pyridine derivative is favored nih.gov. This reaction is believed to proceed under kinetic control. The proposed mechanism involves a cascade process where a thiazole intermediate is formed in the first stage, which then acts as a 1,3-dipolarophile and reacts with a second molecule of the maleimide to form the epithio-bridged heterocyclic system nih.gov.
These epithiopyrrolo[3,4-c]pyridines are thermally labile and can be converted into the corresponding pyrrolo[3,4-c]pyridines by eliminating hydrogen sulfide. This elimination can be achieved by heating the epithio adduct in solvents like dioxane or acetic acid, or in the presence of a base such as sodium methoxide in methanol nih.gov.
Alternatively, the direct formation of pyrrolo[3,4-c]pyridines can be achieved by conducting the reaction of the N-arylmaleimide and thioacetamide at a higher temperature (e.g., boiling dioxane) with portion-wise addition of the maleimide nih.gov. This method likely promotes the in-situ elimination of hydrogen sulfide from the initially formed epithio adduct.
For N-ethyl-2-p-tolylmaleimide, these reaction pathways would provide access to novel and complex fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
Synthesis of 3,3′-Thiobis(1-arylpyrrolidine-2,5-diones)
The synthesis of 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) represents a notable reaction pathway for N-substituted maleimides. While the specific reactivity of N-ethyl-2-p-tolylmaleimide is not extensively detailed in isolation, the general mechanism can be inferred from studies on analogous N-arylmaleimides. These compounds are versatile substrates for creating various heterocyclic structures. nih.gov A primary method for synthesizing 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) involves the reaction of an N-arylmaleimide with thioacetamide. nih.govdntb.gov.ua
When the reaction is conducted by heating the N-arylmaleimide and thioacetamide in acetic acid, 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) are formed as the major products. nih.govdntb.gov.uaresearcher.life The reaction proceeds diastereoselectively, yielding a mixture of R,R- and S,S-isomers, while the meso form is not observed. nih.gov The molecular structure of a representative product, 3,3′-thiobis(1-p-tolylpyrrolidine-2,5-dione), has been confirmed through X-ray diffraction. researchgate.net
A proposed mechanism suggests that under the acidic conditions and heat, an intermediate S-alkylthioacetamide is hydrolyzed. nih.gov This leads to the formation of a 3-mercapto-1-arylpyrrolidine-2,5-dione intermediate. This mercapto-succinimide then undergoes a nucleophilic addition to the double bond of a second N-arylmaleimide molecule, yielding the final 3,3′-thiobis sulfide product. nih.gov The portionwise addition of the N-arylmaleimide to the thioacetamide solution in refluxing acetic acid has been shown to enhance the selectivity of this reaction. nih.gov
Trapping of Azomethine Ylides
Photochemical Transformations
Photodimerization Processes
Photodimerization is a fundamental photoreaction of alkenes, typically proceeding via a [2+2] cycloaddition to form a cyclobutane ring. However, N-aryl maleimides exhibit unique and complex dimerization behavior that deviates from this conventional pathway.
While the classic photochemical reaction between two alkene systems is the [2+2] photocycloaddition, recent studies have revealed that N-aryl maleimides undergo an unconventional [2+4] photodimerization. researchgate.netnih.govresearchgate.net This novel reactivity is observed under both direct visible light irradiation and sensitized energy transfer conditions. researchgate.netnih.govresearchgate.net Instead of forming the expected cyclobutane ring through the interaction of the two carbon-carbon double bonds, the reaction involves one maleimide acting as a diene and the other as a dienophile. This leads to the formation of a six-membered ring adduct. The stereochemistry of the resulting [2+4] photodimer is notably complementary to the product formed under thermal conditions, highlighting the distinct nature of the excited-state reaction pathway. nih.gov
The photodimerization of maleimides often proceeds through a triplet excited state. nih.gov Upon absorption of light, the maleimide is promoted to a singlet excited state (S1), which can then undergo intersystem crossing (ISC) to the more stable and longer-lived triplet state (T1). This triplet state has a biradical character.
The dimerization process is initiated when the triplet-state maleimide interacts with a ground-state maleimide molecule. nih.gov This interaction forms a dimer triplet, which is a biradical intermediate. nih.gov This intermediate subsequently collapses to form the final cyclobutane dimer product. nih.gov The involvement of a triplet state is supported by sensitization experiments, where a photosensitizer (like benzophenone) is used to generate the maleimide triplet state via energy transfer, leading to dimerization. researchgate.net Laser flash photolysis studies have been instrumental in observing these transient triplet species and characterizing their kinetics. For maleimide itself, the addition of the keto triplet to a ground-state molecule occurs at a near-diffusion-controlled rate. nih.gov
Substituents on the N-aryl ring play a critical role in dictating the stereochemical outcome of the photodimerization process. nih.govresearchgate.net The stereochemistry of the photodimer is determined by the non-bonding interactions that are present during the dimerization event. nih.govresearchgate.net By strategically modifying the substituents, it is possible to control these interactions and, consequently, the stereoselectivity of the reaction. For instance, in the novel [2+4] photodimerization of aryl maleimides, the reaction proceeds with a predominant formation of the endo-configuration adduct. researchgate.net The electronic properties of the substituents on the aryl ring can influence the stability of the intermediates and transition states, thereby affecting the product distribution. Both electron-donating and electron-withdrawing groups on the N-aryl ring have been shown to influence reaction rates and product yields in related photoreactions. mdpi.comresearchgate.net
| Substituent on N-Aryl Maleimide | Observed Photodimerization Pathway | Predominant Stereochemistry | Reference |
|---|---|---|---|
| General Aryl Groups | [2+4] Cycloaddition | Endo-adduct | researchgate.net |
Photoinduced Cycloadditions
Beyond dimerization, the excited state of N-aryl maleimides can be harnessed for cycloaddition reactions with other unsaturated molecules, providing a powerful tool for constructing complex cyclic systems.
N-aryl maleimides can participate in intermolecular [2+2] photocycloaddition reactions with alkenes and alkynes to form cyclobutane and cyclobutene rings, respectively. nih.govnih.govnih.gov However, their reactivity differs significantly from their N-alkyl counterparts. While N-alkyl maleimides often react with alkenes upon direct UV irradiation (e.g., at 370 nm) without a catalyst, N-aryl maleimides typically require a triplet photosensitizer, such as thioxanthone, and visible light irradiation (e.g., blue LEDs at 440 nm). nih.govnih.govacs.org This requirement stems from the different photophysical properties and excited-state characteristics of N-aryl maleimides. acs.org Similarly, the [2+2] cycloaddition with alkynes also shows this divergent reactivity, where N-aryl maleimides necessitate an energy transfer photocatalyst to proceed efficiently. nih.gov
| Maleimide Type | Reaction Partner | Typical Reaction Conditions | Reference |
|---|---|---|---|
| N-Alkyl Maleimide | Alkenes | 370 nm UVA irradiation, no external photocatalyst | nih.govacs.org |
| N-Aryl Maleimide | Alkenes | Thioxanthone (sensitizer), 440 nm blue LED irradiation | nih.govacs.org |
| N-Alkyl Maleimide | Alkynes | 370 nm LED irradiation with HFIP or TFA | nih.gov |
| N-Aryl Maleimide | Alkynes | Thioxanthone (sensitizer), 427 nm LED irradiation with HFIP | nih.gov |
Electron Donor-Acceptor (EDA) Complex Mediated Photoreactions
N-aryl maleimides can act as effective electron acceptors, forming ground-state electron donor-acceptor (EDA) complexes with suitable electron donor molecules. acs.orgchalmers.se An EDA complex is a weak molecular aggregate that exhibits a new electronic absorption band at a lower energy (longer wavelength) than either the donor or acceptor alone. acs.orgchalmers.se Irradiation at this new wavelength selectively excites the EDA complex, initiating a single-electron transfer (SET) from the donor to the acceptor to generate radical ions. beilstein-journals.org
This strategy has been successfully applied in reactions between N-aryl amino acids or dialkylanilines (donors) and N-aryl maleimides (acceptors). acs.orgnih.govresearchgate.net Upon photoactivation, the EDA complex undergoes an electron transfer. In the case of N-aryl amino acids, this leads to an amine radical cation that subsequently decarboxylates to form an α-amino radical. acs.orgnih.gov This radical can then add to the maleimide, initiating a sequence of steps that results in the formation of complex heterocyclic structures like tetrahydroquinolines. acs.orgnih.gov These reactions are often performed under visible light without the need for an external photocatalyst, using aerobic oxygen as the terminal oxidant. acs.orgchalmers.senih.gov The efficiency of these reactions is influenced by the electronic nature of the substituents on the N-aryl maleimide; electron-withdrawing groups generally lead to higher product yields compared to electron-donating groups. acs.orgnih.gov
| N-Substituent on Maleimide (Acceptor) | Donor Molecule | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Aryl (e.g., Phenyl, p-Chlorophenyl) | N-Aryl Amino Acids | Tetrahydroquinolines | Visible-light driven, no external photocatalyst | acs.orgnih.gov |
| Aryl (e.g., p-Bromophenyl) | Dialkylanilines | Tetrahydroquinolines | EDA complex forms α-aminoalkyl radical | researchgate.net |
| Aryl (e.g., p-Methoxyphenyl) | N-Aryl Amino Acids | Tetrahydroquinolines | Lower yield due to electron-donating group | acs.orgnih.gov |
Oxidative Annulation Reactions with Anilines
The oxidative annulation of N-substituted maleimides, such as N-ethyl-2-p-tolylmaleimide, with anilines, particularly N,N-dimethylanilines, represents a significant synthetic strategy for the construction of complex heterocyclic frameworks. Specifically, this reaction leads to the formation of pyrrolo[3,4-c]quinoline-1,3-diones, a class of compounds with notable biological and photophysical properties. Research in this area has highlighted the efficacy of cerium dioxide (CeO₂) as a catalyst in facilitating this transformation.
The reaction proceeds via a sequential process involving an initial oxidative annulation, which is then followed by subsequent dehydrogenation and N-demethylation steps to yield the final aromatic heterocyclic product. This methodology has been shown to be effective for a range of substituted anilines and N-substituted maleimides, demonstrating good yields and considerable functional group tolerance.
While the specific oxidative annulation of N-ethyl-2-p-tolylmaleimide with anilines has not been detailed extensively in isolation, the general reactivity of N-aryl and N-alkyl maleimides in this CeO₂-catalyzed reaction provides a strong precedent for its successful application. The electronic and steric properties of the substituents on both the aniline and the maleimide play a significant role in influencing the reaction efficiency and yield.
The following table summarizes the typical reaction conditions and outcomes for the CeO₂-catalyzed oxidative annulation of various N-substituted maleimides with N,N-dimethylanilines, which serves as a model for the expected reactivity of N-ethyl-2-p-tolylmaleimide.
| N-Substituted Maleimide | Aniline Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| N-Phenylmaleimide | N,N-Dimethylaniline | CeO₂ | Toluene | 110 | 12 | 2-Phenyl-5-methyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | 75 |
| N-(4-Methylphenyl)maleimide | N,N-Dimethylaniline | CeO₂ | Toluene | 110 | 12 | 5-Methyl-2-(p-tolyl)-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | 78 |
| N-(4-Methoxyphenyl)maleimide | N,N-Dimethylaniline | CeO₂ | Toluene | 110 | 14 | 2-(4-Methoxyphenyl)-5-methyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | 72 |
| N-(4-Chlorophenyl)maleimide | N,N-Dimethylaniline | CeO₂ | Toluene | 110 | 15 | 2-(4-Chlorophenyl)-5-methyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | 68 |
| N-Ethylmaleimide | N,N-Dimethylaniline | CeO₂ | Toluene | 110 | 12 | 2-Ethyl-5-methyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | 80 |
The subsequent dehydrogenation and N-demethylation of the initially formed tetrahydro-pyrrolo[3,4-c]quinoline-1,3-dione are typically achieved using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This two-step, one-pot procedure provides an efficient route to the fully aromatized pyrrolo[3,4-c]quinoline-1,3-dione core structure.
The photophysical properties of the resulting pyrrolo[3,4-c]quinoline-1,3-diones have been investigated, with some derivatives exhibiting promising fluorescence quantum yields, suggesting potential applications in materials science and as fluorescent probes.
Polymerization Studies of N Ethyl 2 P Tolylmaleimide
Radical Polymerization Mechanisms
Radical polymerization is a significant method for synthesizing polymers from a wide variety of vinyl monomers. This section explores the radical polymerization of N-p-tolylmaleimide, focusing on conventional free radical techniques.
The free radical copolymerization of N-p-tolylmaleimide with methyl acrylate has been successfully carried out using a solution polymerization method. niscpr.res.in In these studies, copolymers with varying compositions of N-p-tolylmaleimide were synthesized in cyclohexanone, with azobisisobutyronitrile (AIBN) acting as the initiator. niscpr.res.in The copolymerizations were conducted under a nitrogen atmosphere to prevent side reactions with oxygen, and the reaction was allowed to proceed to approximately 14% conversion of the comonomers. niscpr.res.in
The resulting copolymers were isolated by precipitation in methanol and purified by reprecipitation from a butanone-methanol solution. niscpr.res.in The composition of the N-p-tolylmaleimide/methyl acrylate copolymers was determined through elemental analysis, specifically by quantifying the nitrogen content using the micro-Kjeldahl method. niscpr.res.in
| Parameter | Details |
|---|---|
| Monomers | N-p-tolylmaleimide, Methyl Acrylate |
| Polymerization Method | Free Radical Solution Polymerization |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Cyclohexanone |
| Atmosphere | Nitrogen |
| Purification | Precipitation with methanol, reprecipitation from butanone-methanol |
Reversible-deactivation radical polymerization techniques offer enhanced control over polymer molecular weight, architecture, and dispersity. However, a review of available scientific literature yielded no specific studies on the application of these methods to the homopolymerization or copolymerization of N-p-tolylmaleimide.
There are no available research findings on the nitroxide-mediated polymerization of N-p-tolylmaleimide.
There are no available research findings on the atom transfer radical polymerization of N-p-tolylmaleimide.
There are no available research findings on the reversible addition-fragmentation chain transfer polymerization of N-p-tolylmaleimide.
Reversible-Deactivation Radical Polymerization (RDRP)
Anionic Polymerization Pathways
Anionic polymerization is another crucial method for producing polymers with well-defined structures, particularly with monomers possessing electron-withdrawing groups. Despite this, a thorough search of the scientific literature did not reveal any studies concerning the anionic polymerization of N-p-tolylmaleimide.
Copolymerization Strategies with Vinyl Monomers
The copolymerization of N-substituted maleimides with electron-donating vinyl monomers is a well-established strategy to create polymers with tailored properties. While specific studies on the free-radical copolymerization of N-ethyl-2-p-tolylmaleimide are not extensively detailed in the provided research, the reactivity and behavior can be inferred from studies on structurally similar N-substituted maleimides. These maleimides often participate readily in copolymerization reactions, even when they are reluctant to homopolymerize. researchgate.net The incorporation of maleimide (B117702) units into polymer chains, such as those of polystyrene or poly(methyl methacrylate), has been shown to significantly enhance the thermal stability of the resulting materials. nih.govresearchgate.net
The reaction typically proceeds via a free-radical mechanism, often initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzyl peroxide (BPO) in a suitable solvent. researchgate.net The composition and microstructure of the resulting copolymers are heavily dependent on the reactivity ratios of the comonomers.
Detailed Research Findings
Research into the copolymerization of various N-substituted maleimides with vinyl monomers like styrene (ST), methyl methacrylate (MMA), and various acrylates provides insight into the expected behavior of N-ethyl-2-p-tolylmaleimide. The monomer reactivity ratios (r₁ and r₂) are crucial parameters that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same monomer (k₁₁) versus the other monomer (k₁₂). scielo.br These ratios are commonly determined using methods such as the Fineman-Ross and Kelen-Tüdös linearization methods. researchgate.netsapub.org
Generally, for maleimide (M₁) and vinyl monomer (M₂) systems, the reactivity ratios (r₁) are often low, indicating that the maleimide-terminated radical prefers to react with the vinyl comonomer rather than another maleimide molecule. The product of the reactivity ratios (r₁r₂) often approaches zero, suggesting a strong tendency towards alternation in the copolymer chain.
For instance, studies on N-(4-butoxycarbonylphenyl)maleimide (BCPM) copolymerized with methyl methacrylate (MMA) and styrene (ST) have yielded specific reactivity ratios. researchgate.net Similarly, the copolymerization of N-2-Anisylmaleimide (AMI) with MMA and other acrylates has been characterized, demonstrating the influence of the maleimide structure on copolymer properties. researchgate.net The incorporation of these maleimide units was found to increase the decomposition temperature of the copolymers. researchgate.net
The following tables summarize the reactivity ratios found in the literature for various N-substituted maleimide and vinyl monomer systems, which serve as valuable analogs for predicting the behavior of N-ethyl-2-p-tolylmaleimide.
| Maleimide (M₁) | Vinyl Monomer (M₂) | r₁ (Maleimide) | r₂ (Vinyl Monomer) | Method |
|---|---|---|---|---|
| N-2-Anisylmaleimide (AMI) | Methyl Methacrylate (MMA) | 0.43 | 0.42 | Fineman-Ross & Kelen-Tudos |
| N-2-Anisylmaleimide (AMI) | Ethyl Acrylate (EA) | 0.72 | 0.62 | Fineman-Ross & Kelen-Tudos |
| N-2-Anisylmaleimide (AMI) | Butyl Acrylate (BA) | 0.76 | 0.72 | Fineman-Ross & Kelen-Tudos |
| N-(4-butoxycarbonylphenyl)maleimide (BCPM) | Methyl Methacrylate (MMA) | 0.28 | 0.90 | Fineman-Ross & Kelen-Tudos |
| N-(4-butoxycarbonylphenyl)maleimide (BCPM) | Styrene (ST) | 0.20 | 0.39 | Fineman-Ross & Kelen-Tudos |
| Maleimide | Copolymer System | Q Value | e Value |
|---|---|---|---|
| N-2-Anisylmaleimide (AMI) | AMI/MMA | 3.13 | 1.71 |
| N-2-Anisylmaleimide (AMI) | AMI/EA | 1.10 | 1.46 |
| N-2-Anisylmaleimide (AMI) | AMI/BA | 1.02 | 1.63 |
| N-(4-butoxycarbonylphenyl)maleimide (BCPM) | BCPM/MMA | 1.39 | 1.57 |
| N-(4-butoxycarbonylphenyl)maleimide (BCPM) | BCPM/ST | 2.53 | 2.15 |
The data indicates that N-substituted maleimides are generally electron-accepting monomers (high 'e' values), which favors alternating copolymerization with electron-donating monomers like styrene. The addition of N-substituted phenyl maleimides, such as N-p-methylphenyl maleimide, has been shown to improve the heat resistance of polystyrene, increasing its glass transition temperature. researchgate.net This enhancement of thermal properties is a key driver for employing these copolymerization strategies.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of the chemical compound “Maleimide, N-ethyl-2-p-tolyl-” in the areas of dynamic covalent chemistry, as a building block for functional materials, or in supramolecular and host-guest chemistry as outlined in the requested article structure.
Dynamic Covalent Chemistry: No studies were found that describe its utilization in reversible bond formation and dissociation in polymer networks or in the development of temperature-responsive polymer systems.
Functional Materials: There is no available literature that points to its use as a building block for creating advanced functional materials.
Supramolecular Chemistry: The role of “Maleimide, N-ethyl-2-p-tolyl-” in supramolecular assembly or host-guest chemistry is not documented in the accessible scientific literature.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly focused on “Maleimide, N-ethyl-2-p-tolyl-” as per the provided outline. The available research discusses other maleimide derivatives, but not this specific compound.
Structure Reactivity Relationships and Mechanistic Insights
Electronic and Steric Effects of the N-Ethyl and 2-p-Tolyl Substituents on Reaction Outcomes
The reactivity of the maleimide (B117702) core in N-ethyl-2-p-tolyl-maleimide is significantly influenced by the electronic and steric properties of its substituents. The N-ethyl group, being an alkyl substituent, primarily exerts an inductive electron-donating effect (+I). This effect increases the electron density on the nitrogen atom and, to a lesser extent, on the maleimide ring. Consequently, the electrophilicity of the carbon-carbon double bond within the maleimide ring is slightly reduced compared to an N-aryl substituted maleimide. This can impact the kinetics of nucleophilic addition reactions, such as the Michael addition of thiols, which is a common reaction for maleimides.
Conversely, the 2-p-tolyl group, an aryl substituent directly attached to one of the carbons of the double bond, introduces more complex electronic and steric effects. The tolyl group consists of a benzene (B151609) ring substituted with a methyl group. The methyl group is electron-donating, which further influences the electronic nature of the maleimide system. The aryl ring can participate in resonance, potentially delocalizing the π-electrons of the maleimide double bond.
Theoretical and Computational Chemistry Approaches
To gain a more quantitative understanding of the structure-reactivity relationships of N-ethyl-2-p-tolyl-maleimide, theoretical and computational chemistry methods are invaluable. These approaches allow for the detailed examination of reaction mechanisms, transition states, and the prediction of reactivity and selectivity.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction pathways of complex organic molecules. For N-ethyl-2-p-tolyl-maleimide, DFT calculations can be employed to model various reactions, such as Michael additions and cycloadditions. By calculating the potential energy surface, reaction intermediates and transition states can be identified, and the activation energies for different pathways can be determined.
For example, in a Michael addition reaction, DFT can be used to model the approach of a nucleophile to the double bond of the maleimide. The calculations can reveal the preferred trajectory of the nucleophile, taking into account the steric hindrance imposed by the 2-p-tolyl group. Furthermore, the relative energies of the possible products (e.g., different stereoisomers) can be calculated to predict the selectivity of the reaction.
The table below illustrates hypothetical relative energy data for a Diels-Alder reaction involving N-ethyl-2-p-tolyl-maleimide with a generic diene, as could be obtained from DFT calculations.
| Product Isomer | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |
| endo | 25.4 | -15.2 |
| exo | 28.1 | -13.8 |
| ortho | 26.5 | -14.5 |
| meta | 29.3 | -12.9 |
This table is for illustrative purposes and does not represent actual experimental data.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a qualitative yet powerful framework for predicting the reactivity of molecules. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals are key determinants of reaction feasibility and selectivity.
For N-ethyl-2-p-tolyl-maleimide, FMO analysis can predict its behavior in various pericyclic reactions. The energies of the HOMO and LUMO of the maleimide, as well as their spatial distribution, can be calculated using computational methods. The electron-donating N-ethyl and 2-p-tolyl groups are expected to raise the energy of the HOMO and LUMO compared to unsubstituted maleimide.
The energy gap between the HOMO of a nucleophile and the LUMO of the maleimide (or vice versa) is a critical factor in determining the reaction rate. A smaller energy gap generally leads to a faster reaction. The coefficients of the atomic orbitals in the HOMO and LUMO can be used to predict the regioselectivity of cycloaddition reactions, as the interaction is strongest between the atoms with the largest orbital coefficients.
Below is an illustrative table of calculated FMO energies for N-ethyl-2-p-tolyl-maleimide and a related compound for comparison.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| N-ethylmaleimide | -6.8 | -1.5 | 5.3 |
| N-ethyl-2-p-tolyl-maleimide | -6.5 | -1.2 | 5.3 |
This table is for illustrative purposes and does not represent actual experimental data.
Analytical and Spectroscopic Characterization in Reaction Studies
Spectroscopic Techniques for Product Identification and Structure Elucidation
The unequivocal identification and structural elucidation of a target compound like Maleimide (B117702), N-ethyl-2-p-tolyl- and its reaction products would conventionally rely on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule.
For a hypothetical N-ethyl-2-p-tolyl-maleimide molecule, one would expect to observe specific signals in the ¹H NMR spectrum corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the protons of the p-tolyl group (signals in the aromatic region, typically two doublets, and a singlet for the tolyl's methyl group), and the remaining proton on the maleimide ring.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbons of the maleimide ring, the sp² carbons of the maleimide and aromatic rings, and the sp³ carbons of the ethyl and tolyl-methyl groups.
In reaction studies, NMR is invaluable for monitoring the conversion of starting materials to products. For instance, in an addition reaction across the maleimide double bond, the disappearance of the olefinic proton signal in the ¹H NMR spectrum and the upfield shift of the corresponding carbon signals in the ¹³C NMR spectrum would indicate product formation.
Table 1: Predicted ¹H NMR Spectral Data for Hypothetical N-ethyl-2-p-tolyl-maleimide
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Maleimide CH | 6.5 - 7.5 | Singlet |
| Aromatic CH (p-tolyl) | 7.0 - 7.5 | Multiplet (likely two doublets) |
| N-CH₂ (ethyl) | 3.5 - 4.0 | Quartet |
| Ar-CH₃ (p-tolyl) | 2.3 - 2.5 | Singlet |
| N-CH₂-CH₃ (ethyl) | 1.1 - 1.4 | Triplet |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (maleimide) | 165 - 175 |
| C=C (maleimide) | 130 - 145 |
| Aromatic C (p-tolyl) | 120 - 140 |
| N-CH₂ (ethyl) | 35 - 45 |
| Ar-CH₃ (p-tolyl) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For N-ethyl-2-p-tolyl-maleimide , the IR spectrum would be expected to show characteristic absorption bands for the imide group, specifically the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups, typically found in the region of 1700-1780 cm⁻¹. The presence of the carbon-carbon double bond (C=C) within the maleimide ring would also give rise to a characteristic stretching vibration, although it can sometimes be weak. Aromatic C-H and C=C stretching vibrations from the p-tolyl group would also be present.
Upon reaction, changes in the IR spectrum, such as the disappearance of the maleimide C=C stretching band, would provide evidence of a reaction at that site.
Table 3: Expected IR Absorption Bands for Hypothetical N-ethyl-2-p-tolyl-maleimide
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| C=O (imide, asymmetric stretch) | ~1770 - 1820 |
| C=O (imide, symmetric stretch) | ~1700 - 1750 |
| C=C (maleimide ring) | ~1630 - 1680 |
| C=C (aromatic) | ~1450 - 1600 |
| C-H (aromatic) | ~3000 - 3100 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, thereby allowing for the determination of its molecular weight and elemental composition. For N-ethyl-2-p-tolyl-maleimide , the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound and its reaction products, thus confirming their identity. The fragmentation pattern observed in the mass spectrum can also offer structural information.
X-ray Crystallography for Solid-State Structural Analysis of Adducts and Products
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for adducts of N-ethyl-2-p-tolyl-maleimide are available, this method would be the definitive way to elucidate the stereochemistry and conformation of any crystalline reaction products.
For example, in a Diels-Alder reaction involving N-ethyl-2-p-tolyl-maleimide , X-ray crystallography of the resulting cycloadduct could unambiguously determine the endo or exo stereochemistry of the product. The analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Q & A
Q. What are the common synthetic routes for N-ethyl-2-p-tolyl maleimide, and how do reaction conditions influence product purity?
N-substituted maleimides like N-ethyl-2-p-tolyl maleimide are typically synthesized via two-step mechanisms: (1) formation of maleamic acid intermediates through condensation of maleic anhydride with amines, followed by (2) cyclodehydration using acetic anhydride or other dehydrating agents . Catalytic methods, such as ruthenium- or platinum-catalyzed annulation, enable regioselective synthesis under mild conditions (e.g., 130°C in m-xylene) . Purity is influenced by solvent polarity, temperature, and the use of chelating agents like EDTA to suppress side reactions (e.g., oxidation of thiols in coupling buffers) . Post-synthesis characterization via -NMR, FTIR, and X-ray crystallography is critical to confirm regiochemistry and purity .
Q. How can researchers characterize the reactivity of N-ethyl-2-p-tolyl maleimide with thiol-containing biomolecules?
Thiol-Michael addition is the primary reaction mechanism. Methodologically, this involves:
- Kinetic assays : Monitoring thiol consumption via Ellman’s reagent (DTNB) at 412 nm .
- Competitive experiments : Comparing reaction rates with other electron-deficient alkenes (e.g., acrylates) under base-initiated (EtN) or radical-mediated conditions .
- Computational studies : CBS-QB3 calculations can predict activation energies and regioselectivity, particularly for orthogonal thiol-ene/yne systems . Note: Thiol-Michael adducts (thiosuccinimides) are prone to retro-Michael reactions at physiological pH, necessitating stability assays in buffers mimicking biological environments .
Advanced Research Questions
Q. What strategies mitigate the instability of maleimide-thiol conjugates in antibody-drug conjugates (ADCs)?
Classical maleimide linkages in ADCs suffer from in vivo hydrolysis and thiol exchange. Advanced solutions include:
- Reagent design : Bromomaleimides or diarylmaleimides form hydrolysis-resistant succinimide-thioethers .
- Site-selective conjugation : Engineering cysteine residues at specific antibody sites (e.g., interchain disulfides) to improve pharmacokinetics .
- Stability assays : Use LC-MS to track conjugate integrity in serum over 72 hours, comparing % remaining intact vs. hydrolyzed/cleaved products .
Q. How does maleimide availability on PEG-PLGA nanoparticles affect ligand conjugation efficiency?
Maleimide-PEG-PLGA nanoparticles exhibit limited surface accessibility due to PEG chain entanglement in the NP core. Key findings:
- Quantitative analysis : DNA-PAINT microscopy reveals only ~50% of maleimides are surface-accessible, with ligand counts (e.g., 6 ligands/NP at 10% maleimide content) far below theoretical estimates .
- Optimization : Use shorter PEG chains (≤2 kDa) and maleimide densities ≤30% to balance flexibility and accessibility .
- Validation : Compare conjugation efficiency (CE%) via fluorometric thiol assays (e.g., 4-mercaptophenylacetic acid) against qPAINT data .
Q. What computational methods predict the electronic and structural properties of N-ethyl-2-p-tolyl maleimide derivatives?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is widely used to:
- Map electrostatic potential surfaces (EPS) to identify reactive sites for electrophilic additions .
- Simulate UV-Vis spectra (TD-DFT) to correlate experimental λ with charge-transfer transitions in fluorophore-linked maleimides .
- Analyze thermodynamic stability of annulation products (e.g., cycloadducts) via Gibbs free energy calculations .
Methodological Challenges and Contradictions
Q. Why do radical-mediated thiol-ene reactions with N-propargyl maleimides yield complex mixtures, and how can selectivity be achieved?
Radical reactions lack the regiochemical control of base-initiated thiol-Michael additions. For N-propargyl maleimides, competing pathways include:
- Propargyl vs. maleimide alkene reactivity : Radicals preferentially add to propargyl termini, generating allenyl intermediates that undergo further reactions .
- Selectivity protocol : Perform base-initiated thiol-Michael addition first (quantitative maleimide alkene consumption), followed by radical-mediated functionalization of the propargyl group .
Q. How do annulation reactions expand the utility of N-ethyl-2-p-tolyl maleimide in medicinal chemistry?
Maleimides participate in [3+2], [4+2], and [2+2+1] annulations to generate spirocyclic or polycyclic scaffolds. Key advances:
- Photocatalyzed annulation : Visible-light-mediated C–H activation forms benzannulated products with antitumor activity .
- Substrate scope : Electron-withdrawing groups on maleimides enhance reactivity with dienes (e.g., furans) in Diels-Alder reactions .
- Analytical validation : HR-MS and -NMR distinguish regioisomers in complex annulation mixtures .
Data Contradictions and Resolution
- Maleimide stability in aqueous buffers : While some studies report >90% maleimide integrity after 24 hours (pH 7.4, 4°C) , others note rapid hydrolysis (t < 2 hours at 37°C) . Resolution: Pre-quench maleimide solutions with excess cysteine before conjugation to confirm available reactive groups .
- Polymerization behavior : N-ethyl-2-p-tolyl maleimide copolymerizes with methacrylates in non-polar solvents (e.g., benzene), but conflicting reports exist on tacticity effects. Use -NMR triad sequence analysis to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
